molecular formula C23H17F2N3O4S B10939214 2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Cat. No.: B10939214
M. Wt: 469.5 g/mol
InChI Key: XTJXHSGUSMPNOK-UHFFFAOYSA-N
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Description

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is a complex organic compound that combines various functional groups, including a difluoromethoxyphenyl group, a pyrimidinyl group, and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate with 2-amino thiazines under nitrogen atmosphere . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethoxyphenyl group, for instance, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H17F2N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(4-methyl-2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C23H17F2N3O4S/c1-13-10-21(30)32-19-11-15(4-7-17(13)19)27-20(29)12-33-23-26-9-8-18(28-23)14-2-5-16(6-3-14)31-22(24)25/h2-11,22H,12H2,1H3,(H,27,29)

InChI Key

XTJXHSGUSMPNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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